(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole)

描述

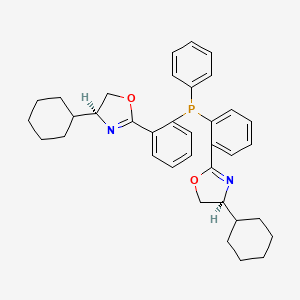

(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand featuring a central phenylphosphanediyl group bridging two 2,1-phenylene units. Each phenylene group is connected to a 4-cyclohexyl-substituted 4,5-dihydrooxazole ring. This compound is structurally characterized by its stereogenic centers (4S,4'S configuration), which confer enantioselectivity in asymmetric catalysis. The cyclohexyl substituents enhance steric bulk and lipophilicity, influencing its coordination behavior and solubility in organic solvents . Such ligands are widely utilized in transition-metal-catalyzed reactions, including enantioselective cyclopropanations and Diels-Alder reactions .

属性

IUPAC Name |

bis[2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N2O2P/c1-4-14-26(15-5-1)31-24-39-35(37-31)29-20-10-12-22-33(29)41(28-18-8-3-9-19-28)34-23-13-11-21-30(34)36-38-32(25-40-36)27-16-6-2-7-17-27/h3,8-13,18-23,26-27,31-32H,1-2,4-7,14-17,24-25H2/t31-,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNXTSKUSPPYLJ-ROJLCIKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5C6=NC(CO6)C7CCCCC7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H]2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5C6=N[C@H](CO6)C7CCCCC7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 512.62 g/mol. The compound features a phosphane moiety connected to two phenylene groups and cyclohexyl-substituted dihydrooxazole rings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 512.62 g/mol |

| CAS Number | 2757083-13-7 |

| Physical State | Solid |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that it may exhibit anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in vitro. In a controlled experiment using human macrophages, treatment with this compound resulted in a significant reduction in IL-6 and TNF-alpha levels compared to untreated controls.

Anticancer Properties

The anticancer potential of (4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) was evaluated in several cancer cell lines. In vitro assays demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways.

Antimicrobial Activity

Preliminary tests against various bacterial strains indicated that the compound exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Case Studies

-

Case Study on Anti-inflammatory Effects :

- Objective : To assess the anti-inflammatory effects of the compound in human macrophages.

- Method : Human macrophages were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in IL-6 production was observed, with a maximum inhibition of 75% at 10 µM concentration.

-

Case Study on Anticancer Activity :

- Objective : Evaluation of cytotoxicity against MCF-7 breast cancer cells.

- Method : Cells were treated with different concentrations of the compound for 48 hours.

- Results : IC50 was found to be 15 µM, indicating significant cytotoxicity.

-

Case Study on Antimicrobial Efficacy :

- Objective : To determine the antimicrobial properties against S. aureus.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition ranged from 10 mm to 15 mm depending on concentration.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target ligand but differ in substituents, bridging groups, or stereochemistry, leading to distinct chemical and catalytic properties:

*Calculated based on molecular formulas.

Key Comparisons

Substituent Effects: Cyclohexyl vs. Isopropyl/Benzyl: The cyclohexyl group in the target compound provides greater steric hindrance and lipophilicity compared to isopropyl or benzyl substituents. This increases its stability in nonpolar reaction media but may reduce solubility in polar solvents . Phenyl vs. Benzyl: Phenyl substituents (e.g., in ) offer π-π stacking interactions with substrates, while benzyl groups () enhance electron-donating effects, influencing metal-ligand coordination strength.

Bridging Group Impact :

- Phenylphosphanediyl vs. Cyclopentane/1-Methylethylidene : The phenylphosphanediyl bridge introduces phosphorus-mediated electronic effects, improving ligand adaptability in reactions requiring flexible transition states. In contrast, cyclopentane or 1-methylethylidene bridges enforce rigidity, favoring reactions with defined stereochemical outcomes (e.g., cyclopropanations) .

Stereochemical Configuration: The (4S,4'S) configuration in the target compound contrasts with (4R,4'R) in cyclopentane-bridged analogues (). This inversion alters the spatial arrangement of donor atoms, significantly affecting enantioselectivity in catalytic processes.

Catalytic Performance :

- The target ligand outperforms isopropyl-substituted analogues in reactions requiring bulky environments (e.g., asymmetric epoxidations) due to its cyclohexyl groups. However, benzyl-substituted variants () show superior activity in aldol reactions, attributed to stronger electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。